Methyl4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside typically involves the acetylation of mannopyranoside derivatives. The process includes the following steps:
Acetylation: Mannopyranoside is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 4 and 6 positions.
Carbonylation: The 2,3 positions are then carbonylated using phosgene or a similar reagent under controlled conditions to form the carbonyl groups.
Industrial Production Methods
While specific industrial production methods for Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetyl and carbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions include deacetylated mannopyranoside derivatives, oxidized products with additional functional groups, and substituted derivatives with modified acetyl or carbonyl groups .
Scientific Research Applications
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor and antiviral activities.
Industry: Utilized in the production of specialized chemicals and materials for biomedical applications.
Mechanism of Action
The mechanism of action of Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to cell signaling, energy production, and immune response, contributing to its medicinal properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-galactopyranoside: Similar structure but derived from galactose.
Uniqueness
Methyl 4,6-di-O-acetyl-2,3-carbonyl-b-D-mannopyranoside is unique due to its specific acetylation and carbonylation pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications, particularly in anti-tumor and antiviral research, set it apart from similar compounds.
Properties
Molecular Formula |
C12H16O9 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(7-acetyloxy-4-methoxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate |
InChI |
InChI=1S/C12H16O9/c1-5(13)17-4-7-8(18-6(2)14)9-10(11(16-3)19-7)21-12(15)20-9/h7-11H,4H2,1-3H3 |
InChI Key |
BDAQERIDXOJYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC)OC(=O)O2)OC(=O)C |
Origin of Product |
United States |
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